methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) in the context of cancer .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The bromine, chloro, and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Esterification: The carboxylate group is formed through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate: This compound is unique due to its specific substitution pattern and functional groups.
4-Bromophenyl methyl sulfone: Similar in having a bromine and sulfone group but lacks the pyrrole ring and other substituents.
5-Bromo-2-methoxybenzenesulfonyl chloride: Shares the bromo and methoxy groups but differs in the overall structure and functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups and the pyrrole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO5S/c1-20-11-4-3-9(15)6-12(11)22(18,19)16-7-8(14)5-10(16)13(17)21-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXHJAHIOLDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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